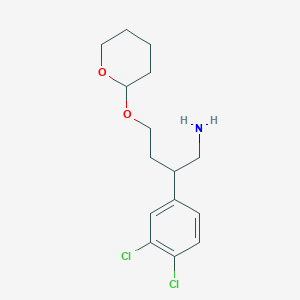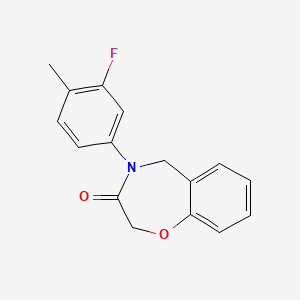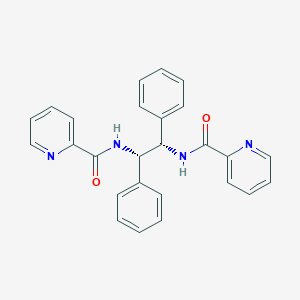
N,N'-((1S,2S)-1,2-Diphenylethane-1,2-diyl)dipicolinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of “N,N’-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide” involves the reaction of 1,1’-carbonyldimidazole and picolinic acid in tetrahydrofuran (THF) at room temperature . The reaction is endothermic, causing the mixture to cool. The resulting clear solution is stirred for 1 hour and molten (1S,2S)- (+)-1,2-diaminocyclohexane is added while keeping the temperature below 50°C .Molecular Structure Analysis
The molecular formula of “N,N’-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide” is C18H20N4O2 . The InChI Key is BVYFDUZVVBXFBQ-KBPBESRZSA-N .Physical and Chemical Properties Analysis
“N,N’-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide” is a white to yellow solid or semi-solid or liquid . It has a molecular weight of 324.38 . The storage temperature is between 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación
Chiral Properties and Applications
- Molecular Self-induced Configuration : A study described the synthesis of Pt(II) enantiomers with good circularly polarized luminescence (CPL) properties using "N,N'-((1S,2S)-1,2-Diphenylethane-1,2-diyl)dipicolinamide" and related compounds as carbon chiral sources. This research highlights the material's application in improving dissymmetry factors in tetradentate platinum(II) enantiomers, presenting a novel molecular design strategy for chiral materials with enhanced optical properties (Li Yuan et al., 2021).
Catalysis and Organic Synthesis
Enantioselective Synthesis : A Cu-catalyzed enantioselective intramolecular Ullmann-type amination reaction was reported for the synthesis of C–N atropisomers. This study showcases the compound's role in efficiently inducing C–N axial chirality, offering insights into asymmetric synthesis methods (Xiaozhong Fan et al., 2019).
Ionic Liquid-supported Organocatalysts : Research demonstrated the use of ionic liquid-supported (1S,2S)- and (1R,2R)-1,2-bis[(S)-prolinamido]-1,2-diphenylethanes in asymmetric aldol reactions, showing potential for high yields and moderate to high enantioselectivity in ketone/ketone systems. This highlights the application of such compounds in green chemistry and organocatalysis (S. V. Kochetkov et al., 2015).
Environmental Applications
- Oxidative Removal of Pollutants : A study investigated a catalyst system based on Fe-N, N'-dipicolinamide complex for the degradation of 4-chlorophenol using hydrogen peroxide. The compound facilitated the development of an effective method for pollutant degradation under mild conditions, indicating its utility in environmental cleanup processes (Q. Jin et al., 2018).
Sensing and Imaging
- Fluorescent Chemosensor for Copper Ions : An acridine-based fluorescent chemosensor derivative was synthesized for selective detection of Cu2+ ions, demonstrating low cytotoxicity and effective imaging in living cells. This illustrates the compound's potential in bioimaging and metal ion detection (Qiuzi Dai et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
N-[(1S,2S)-1,2-diphenyl-2-(pyridine-2-carbonylamino)ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c31-25(21-15-7-9-17-27-21)29-23(19-11-3-1-4-12-19)24(20-13-5-2-6-14-20)30-26(32)22-16-8-10-18-28-22/h1-18,23-24H,(H,29,31)(H,30,32)/t23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOGBPNYKUVGES-ZEQRLZLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=CC=CC=N3)NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NC(=O)C3=CC=CC=N3)NC(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B3099935.png)
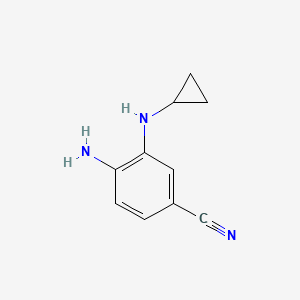
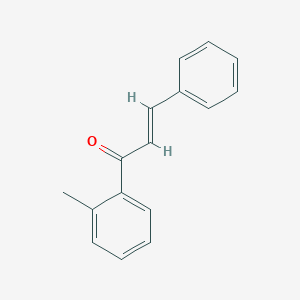
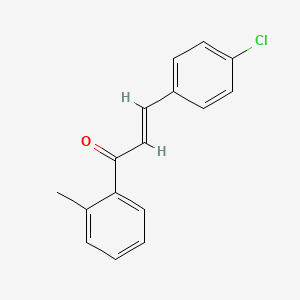


amine](/img/structure/B3099972.png)
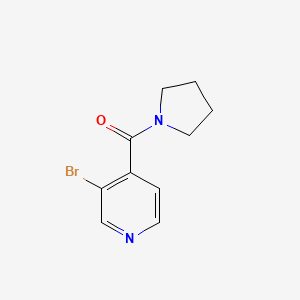

![1-[(1-{3-[(4-Methylphenyl)thio]pyrazin-2-yl}piperidin-3-yl)carbonyl]azepane](/img/structure/B3100005.png)
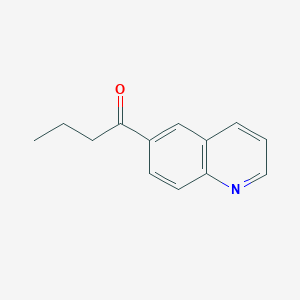
![Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3100016.png)
